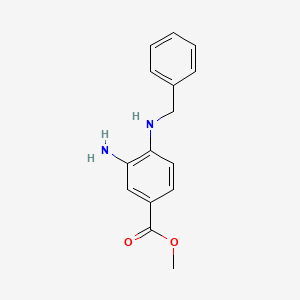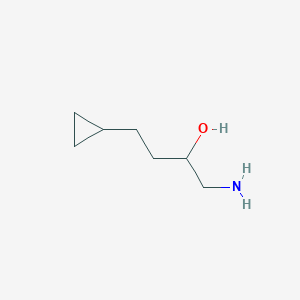
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine" is a chemically synthesized molecule that appears to be related to a class of compounds with a piperidine backbone, which is often used in pharmaceuticals and agrochemicals due to its versatility and biological activity. The presence of a sulfonyl group and a triazole moiety suggests potential for antimicrobial activity or as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related piperidine derivatives involves the treatment of substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another method includes the rhodium(II)-catalyzed transannulation of aldehyde-tethered N-sulfonyl triazoles with aromatic nucleophiles, which can yield functionalized piperidin-3-ones . Additionally, the synthesis of sulfonamide derivatives can be achieved by coupling benzenesulfonyl chloride with piperidine under controlled pH conditions in aqueous media .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The piperidine ring often adopts a chair conformation, and the geometry around the sulfur atom can be distorted from a regular tetrahedron . Density functional theory (DFT) calculations, including conformational analysis, can also provide insights into the molecular geometry and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the nature of substitutions on the benzhydryl ring and the sulfonamide ring . The presence of a sulfonyl group and a triazole ring in the compound suggests that it may participate in various chemical reactions, such as cycloadditions , which can be used to create complex molecular architectures with high stereocontrol.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by spectroscopic techniques such as 1H-NMR and IR, as well as elemental analysis . Theoretical calculations can predict thermodynamic properties and electronic absorption spectra, which can be compared with experimental data for validation . The stability of the molecule can be analyzed using natural bond orbital analysis, and local reactivity descriptors can indicate chemically reactive sites within the molecule .
科学的研究の応用
Synthesis and Structural Analysis
Compounds with similar structures, such as sulfonyl-piperidine derivatives, are often synthesized and analyzed for their crystal structures. For example, compounds like [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol have been synthesized and characterized by X-ray crystallography, showcasing the potential for structural analysis and molecular design in materials science and chemistry (Girish et al., 2008).
Antimicrobial Activity
Derivatives of sulfonyl-piperidine, such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine, have been evaluated for their antimicrobial activities. These compounds have shown significant potent antimicrobial activities against various pathogens, highlighting their potential application in developing new antimicrobial agents (Vinaya et al., 2009).
Diabetes Treatment
S-substituted derivatives of 1,2,4-triazol-3-thiol, incorporating similar structural motifs, have been synthesized and evaluated for their biological potential, including as potent inhibitors of the α-glucosidase enzyme. Such compounds offer a promising avenue for developing new treatments for type II diabetes, showcasing the importance of this chemical class in therapeutic research (Aziz ur-Rehman et al., 2018).
Antioxidant and Anticholinesterase Activity
Compounds featuring sulfonyl hydrazone and piperidine rings have been synthesized and evaluated for their antioxidant capacity and anticholinesterase activity. Such studies are crucial in the search for new therapeutic agents, especially for neurodegenerative diseases like Alzheimer's (Karaman et al., 2016).
特性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(triazol-1-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN4O2S/c14-12-3-1-2-4-13(12)21(19,20)17-8-5-11(6-9-17)18-10-7-15-16-18/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRVEURLTFZZDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-chlorophenyl)sulfonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-N-pyridin-3-yl-propionamide](/img/structure/B2501804.png)
![1-(2-Azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2501805.png)
![Methyl 2-[4-methyl-6-(2-methylphenyl)-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/no-structure.png)

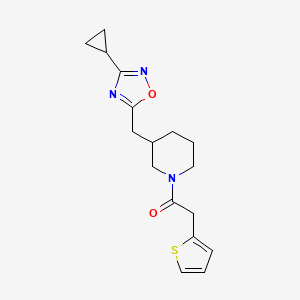
![Phenyl 4-((benzo[d]thiazole-2-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B2501813.png)
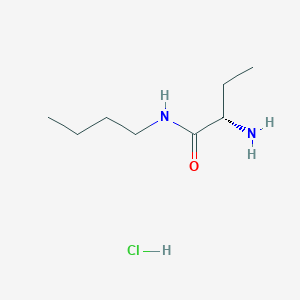
![5-[(3-Methoxyphenyl)methylamino]-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile](/img/structure/B2501818.png)
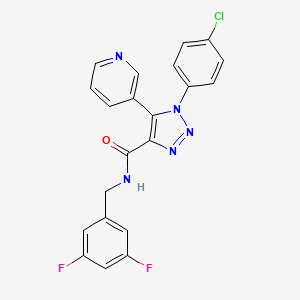

![methyl 4-(N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)sulfamoyl)benzoate](/img/structure/B2501823.png)

